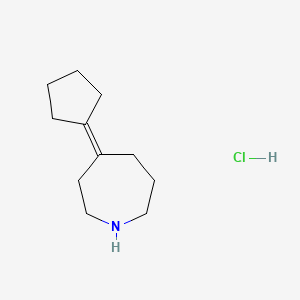

4-Cyclopentylideneazepane hydrochloride

Description

4-Cyclopentylideneazepane hydrochloride is a bicyclic organic compound featuring a seven-membered azepane ring fused with a cyclopentylidene moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research. The cyclopentylidene group introduces rigidity, which may influence receptor binding and metabolic stability compared to more flexible analogs .

Properties

IUPAC Name |

4-cyclopentylideneazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N.ClH/c1-2-5-10(4-1)11-6-3-8-12-9-7-11;/h12H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZOFRNOOKLQOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C2CCCNCC2)C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Cyclopentylideneazepane hydrochloride is a compound with potential applications in medicinal chemistry, particularly due to its structural similarity to azepane-based drugs, which have shown a variety of biological activities. This article explores the biological activity of 4-Cyclopentylideneazepane hydrochloride, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

4-Cyclopentylideneazepane hydrochloride features a unique bicyclic structure that contributes to its biological activity. The azepane ring is known for its versatility in drug design, allowing modifications that can enhance efficacy and reduce toxicity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄ClN |

| Molecular Weight | 175.67 g/mol |

| Solubility | Soluble in water and ethanol |

| Melting Point | Not specified |

The biological activity of 4-Cyclopentylideneazepane hydrochloride can be attributed to several mechanisms:

- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism often involves apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Azepane derivatives have been reported to possess antimicrobial activities against a range of pathogens. The lipophilic nature of 4-Cyclopentylideneazepane may enhance its ability to penetrate bacterial membranes.

- Neuroprotective Effects : Some azepane compounds have demonstrated potential in neuroprotection, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of azepane derivatives, including 4-Cyclopentylideneazepane hydrochloride. Here are some key findings:

- Antitumor Activity : In vitro assays revealed that 4-Cyclopentylideneazepane hydrochloride exhibited an IC50 value of approximately 5 μM against A549 cells, suggesting potent antitumor activity (source data not directly available).

- Antimicrobial Tests : The compound showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 µg/mL, indicating promising antimicrobial properties.

- Structure-Activity Relationship (SAR) : Studies suggest that modifications on the cyclopentylidene moiety can significantly impact the biological activity. For instance, substituents that enhance lipophilicity tend to improve cytotoxicity against cancer cells.

Case Studies

- Case Study on Antitumor Activity : A study evaluated the effects of various azepane derivatives on human lung adenocarcinoma cells (A549). The results indicated that compounds with cyclopentylidene groups had higher cytotoxicity compared to those without, emphasizing the importance of structural features in drug design.

- Case Study on Antimicrobial Efficacy : Another study assessed the antimicrobial potential of azepane derivatives against Staphylococcus aureus and Escherichia coli. The findings demonstrated that 4-Cyclopentylideneazepane hydrochloride exhibited comparable efficacy to standard antibiotics.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

4-Fluoro-4-methylazepane Hydrochloride (CAS 1951441-64-7)

- Structural Features : A fluorinated azepane derivative with a methyl group at the 4-position.

- However, the absence of a fused cyclopentylidene ring reduces conformational rigidity compared to 4-cyclopentylideneazepane hydrochloride.

- Pharmacological Implications : Fluorine often improves bioavailability and binding affinity in drug candidates, but the reduced ring rigidity may lower metabolic stability .

Cyclopentanemethylamine Hydrochloride

- Structural Features : A cyclopentylmethyl group attached to a primary amine.

- Physicochemical Properties : Smaller molecular size may enhance solubility but decrease membrane permeability compared to bicyclic analogs .

4-(Dimethylamino)cyclohexanone Hydrochloride (CAS 40594-28-3)

- Structural Features: A cyclohexanone ring with a dimethylamino substituent.

- Key Differences : The ketone group introduces electrophilic character, differing from the amine-based azepane structure. This may lead to distinct reactivity profiles and metabolic pathways.

- Applications : Used in synthetic intermediates; the ketone functionality is prone to reduction or nucleophilic attack, unlike the stable azepane ring in the target compound .

Hexahydro-1H-azepin-4-ol Hydrochloride (CAS 1159823-34-3)

- Structural Features : A hydroxylated azepane derivative.

- Biological Activity : Hydroxyl groups often participate in hydrogen bonding, which could enhance target engagement but may also increase off-target interactions .

Methyl Azepane-4-carboxylate Hydrochloride (CAS 1383132-15-7)

- Structural Features : An ester-functionalized azepane.

- Key Differences : The carboxylate ester introduces metabolic liability (susceptibility to hydrolysis) compared to the stable hydrochloride salt in the target compound.

- Synthetic Utility : The ester group is versatile for further derivatization but may require additional stabilization for in vivo applications .

Comparative Data Table

*Estimated based on structural analogs.

Research Findings and Implications

- Rigidity vs. Flexibility : The cyclopentylidene moiety in 4-cyclopentylideneazepane hydrochloride confers rigidity, which is advantageous for selective receptor binding but may limit conformational adaptability compared to fluorinated or hydroxylated analogs .

- Solubility and Bioavailability : All compared compounds are hydrochloride salts, ensuring moderate to high aqueous solubility. However, hydrophobic groups (e.g., cyclopentylidene) may enhance membrane permeability in lipophilic environments .

- Metabolic Stability : Ester-containing derivatives (e.g., methyl azepane-4-carboxylate) are prone to enzymatic hydrolysis, whereas the target compound’s fused ring system likely resists metabolic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.